Nonanedioic acid--N,N-dimethylmethanamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanedioic acid–N,N-dimethylmethanamine (1/1) is a compound formed by the combination of nonanedioic acid and N,N-dimethylmethanamine in a 1:1 molar ratioThe resulting compound has a molecular formula of C12H25NO4 and a molecular weight of 247.33 g/mol .
Vorbereitungsmethoden
The synthesis of Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be achieved through various methods. One common approach involves the reaction of nonanedioic acid with N,N-dimethylmethanamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Nonanedioic acid–N,N-dimethylmethanamine (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions with halogenated compounds, leading to the formation of new derivatives .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Nonanedioic acid–N,N-dimethylmethanamine (1/1) has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. In biology, the compound is studied for its potential antimicrobial and antifungal properties .
In medicine, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is investigated for its potential use in treating skin conditions such as acne and rosacea. The compound’s ability to inhibit the growth of certain bacteria and reduce inflammation makes it a promising candidate for topical treatments .
In industry, the compound is used as an intermediate in the production of polymers, resins, and coatings. Its unique chemical properties make it suitable for various applications, including the manufacture of adhesives, lubricants, and plasticizers .
Wirkmechanismus
The mechanism of action of Nonanedioic acid–N,N-dimethylmethanamine (1/1) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes involved in fatty acid synthesis, leading to reduced bacterial growth and inflammation . The exact molecular targets and pathways involved in these effects are still under investigation, but preliminary studies suggest that the compound may interfere with the production of key cellular components .
Vergleich Mit ähnlichen Verbindungen
Nonanedioic acid–N,N-dimethylmethanamine (1/1) can be compared with other similar compounds, such as azelaic acid, adipic acid, and pimelic acid. While all these compounds are dicarboxylic acids, Nonanedioic acid–N,N-dimethylmethanamine (1/1) is unique due to the presence of the N,N-dimethylmethanamine moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it suitable for specific applications .
Similar compounds include:
- Azelaic acid (Nonanedioic acid)
- Adipic acid
- Pimelic acid
- Suberic acid
- Undecanedioic acid
- Dodecanedioic acid
These compounds share some common properties but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
917615-18-0 |
---|---|
Molekularformel |
C12H25NO4 |
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
N,N-dimethylmethanamine;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C3H9N/c10-8(11)6-4-2-1-3-5-7-9(12)13;1-4(2)3/h1-7H2,(H,10,11)(H,12,13);1-3H3 |
InChI-Schlüssel |
NXJVJIDYBVNVBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C.C(CCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.